3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide
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Overview
Description
“3-amino-N-(4-ethoxyphenyl)-4-methoxybenzene-1-sulfonamide” is a chemical compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 . It’s a specialty product often used for proteomics research .
Molecular Structure Analysis
The molecular structure of this compound consists of a sulfonamide group attached to a benzene ring, which is further substituted with an ethoxyphenyl group and a methoxy group .Scientific Research Applications
Antitumor Activities
Sulfonamide-focused libraries have been evaluated for their potential in antitumor activities. Notably, certain sulfonamides have been identified as potent cell cycle inhibitors, advancing to clinical trials for their antimitotic properties and ability to disrupt tubulin polymerization. These findings highlight the importance of sulfonamides in cancer research, especially in developing novel antiproliferative agents that target specific cellular pathways in cancer cell lines (Owa et al., 2002).
Environmental Degradation
Research on sulfonamide antibiotics has uncovered microbial strategies to eliminate these compounds from the environment. An unusual pathway involving ipso-hydroxylation followed by fragmentation has been identified, which is crucial for understanding how these antibiotics are degraded in nature and their potential impact on antibiotic resistance propagation (Ricken et al., 2013).
Carbonic Anhydrase Inhibition
Sulfonamides have been extensively studied for their inhibitory effects on carbonic anhydrase (CA), particularly isozymes associated with tumors, such as CA IX. These studies have led to the identification of compounds with significant inhibitory potential, suggesting applications in designing antitumor agents targeting CA IX. The research underscores the therapeutic potential of sulfonamide derivatives in treating cancers through enzyme inhibition (Ilies et al., 2003).
Antibacterial and Antimicrobial Effects
The antimicrobial properties of sulfonamides have been a focal point of research due to their effectiveness against a wide range of pathogenic bacteria. Novel sulfonamides have been synthesized and tested for their antibacterial activities, demonstrating the ongoing relevance of sulfonamides in developing new treatments for infectious diseases (Ahmad & Farrukh, 2012).
Future Directions
Properties
IUPAC Name |
3-amino-N-(4-ethoxyphenyl)-4-methoxybenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4S/c1-3-21-12-6-4-11(5-7-12)17-22(18,19)13-8-9-15(20-2)14(16)10-13/h4-10,17H,3,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPLLPTUQWXUKNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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